molecular formula C7H9ClN2O2 B2471350 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid CAS No. 1310379-52-2

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid

Cat. No.: B2471350
CAS No.: 1310379-52-2
M. Wt: 188.61
InChI Key: NXQIRDBMPPZLJZ-UHFFFAOYSA-N
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Description

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a chloro group at position 4 and an ethyl group at position 1 of the pyrazole ring, along with an acetic acid moiety at position 3.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid typically involves the reaction of 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base. The resulting intermediate is then hydrolyzed to yield the desired product . The reaction conditions often include the use of solvents such as tetrahydrofuran and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the chloro group to other functional groups such as amines.

    Substitution: The chloro group can be substituted with other nucleophiles to form a variety of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a wide range of substituted pyrazole derivatives.

Scientific Research Applications

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of agrochemicals and other industrial products

Mechanism of Action

The mechanism of action of 2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The chloro and ethyl groups on the pyrazole ring can influence its binding affinity and selectivity towards certain enzymes or receptors. The acetic acid moiety can also play a role in its overall biological activity by affecting its solubility and transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Chloro-1-ethyl-1H-pyrazol-3-yl)acetic acid is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its combination of a chloro group, ethyl group, and acetic acid moiety makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-(4-chloro-1-ethylpyrazol-3-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2O2/c1-2-10-4-5(8)6(9-10)3-7(11)12/h4H,2-3H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXQIRDBMPPZLJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=N1)CC(=O)O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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